molecular formula C8H9NO4 B2671201 Methyl 5-amino-2,4-dihydroxy-benzoate CAS No. 1435323-67-3

Methyl 5-amino-2,4-dihydroxy-benzoate

Cat. No.: B2671201
CAS No.: 1435323-67-3
M. Wt: 183.163
InChI Key: OZKJEDPAZXWTSM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dihydroxy-benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group and two hydroxyl groups attached to a benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,4-dihydroxy-benzoate typically involves the esterification of 5-amino-2,4-dihydroxy-benzoic acid. One common method is the Fischer esterification, where the benzoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,4-dihydroxy-benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and hydroxyl groups can direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 5-amino-2,4-dihydroxy-benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,4-dihydroxy-benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-hydroxy-benzoate
  • Methyl 2-amino-5-hydroxy-benzoate
  • Methyl 4-amino-3-hydroxy-benzoate

Uniqueness

Methyl 5-amino-2,4-dihydroxy-benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-amino-2,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKJEDPAZXWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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